molecular formula C14H12ClNO3 B11716462 4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol

4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol

Cat. No.: B11716462
M. Wt: 277.70 g/mol
InChI Key: ITLXUOJUJUPZTB-SSZFMOIBSA-N
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Description

4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxyimino group, and a benzene-1,3-diol moiety

Preparation Methods

The synthesis of 4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol typically involves the reaction of 4-chlorobenzaldehyde with 1,3-dihydroxybenzene in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol involves its interaction with specific molecular targets. For example, in the treatment of gout, it inhibits xanthine oxidase, reducing the production of uric acid, and blocks the activation of the NLRP3 inflammasome, thereby reducing inflammation . The pathways involved include the inhibition of enzyme activity and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar compounds to 4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol include:

The uniqueness of this compound lies in its dual inhibitory action on xanthine oxidase and NLRP3 inflammasome, making it a promising candidate for the treatment of inflammatory conditions like gout .

Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

4-[(Z)-C-[(4-chlorophenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,3-diol

InChI

InChI=1S/C14H12ClNO3/c15-10-3-1-9(2-4-10)7-13(16-19)12-6-5-11(17)8-14(12)18/h1-6,8,17-19H,7H2/b16-13-

InChI Key

ITLXUOJUJUPZTB-SSZFMOIBSA-N

Isomeric SMILES

C1=CC(=CC=C1C/C(=N/O)/C2=C(C=C(C=C2)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1CC(=NO)C2=C(C=C(C=C2)O)O)Cl

Origin of Product

United States

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